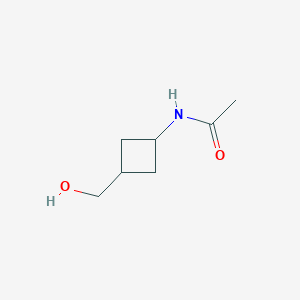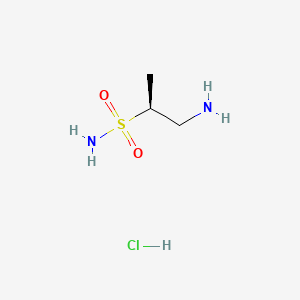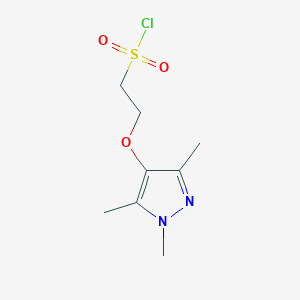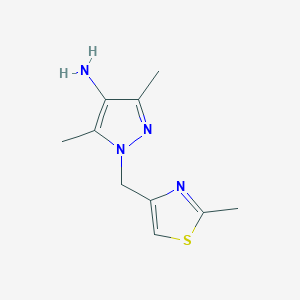
3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with methyl groups and a thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the thiazole moiety. One common method involves the nucleophilic substitution reaction of a pyrazole derivative with a thiazole precursor. The reaction is typically carried out in the presence of a base such as potassium hydroxide and a solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
作用機序
The mechanism of action of 3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole
- 1,3,4-Thiadiazole derivatives
- 1,2,4-Triazole derivatives
Uniqueness
3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both pyrazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H14N4S |
|---|---|
分子量 |
222.31 g/mol |
IUPAC名 |
3,5-dimethyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H14N4S/c1-6-10(11)7(2)14(13-6)4-9-5-15-8(3)12-9/h5H,4,11H2,1-3H3 |
InChIキー |
JURKJCXGNGAHEL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC2=CSC(=N2)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


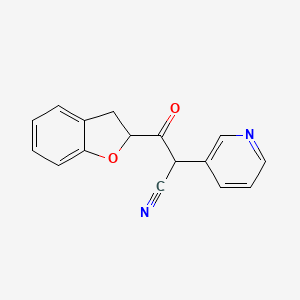

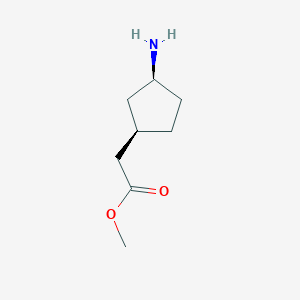
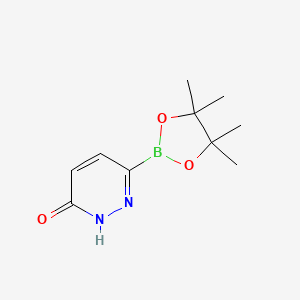
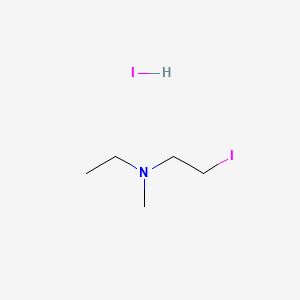
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)



